molecular formula C12H9BrF3NO B14210469 Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- CAS No. 832076-90-1

Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-

Cat. No.: B14210469
CAS No.: 832076-90-1
M. Wt: 320.10 g/mol
InChI Key: HYHZWSZSUPIHQT-UHFFFAOYSA-N
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Description

Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms This compound is notable for its unique structure, which includes a bromomethyl group, a methyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole derivatives typically involves cyclization reactions. One common method is the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base. For the specific compound , the synthesis might involve the reaction of a suitable bromomethyl precursor with a trifluoromethyl-substituted phenyl aldehyde under cyclization conditions .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include bases like sodium hydride (NaH), oxidizing agents like potassium permanganate (KMnO₄), and reducing agents like lithium aluminum hydride (LiAlH₄). Reaction conditions typically involve controlled temperatures and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromomethyl group can yield various substituted oxazoles, while oxidation can lead to the formation of oxazole N-oxides .

Scientific Research Applications

Oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and receptor binding.

    Medicine: Due to its potential biological activity, it is investigated for its use in developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties

Mechanism of Action

The mechanism by which oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form non-covalent interactions, including hydrogen bonds and van der Waals forces, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Oxazole: A simpler structure without the bromomethyl and trifluoromethyl groups.

    Isoxazole: Similar to oxazole but with the oxygen and nitrogen atoms in different positions.

    Thiazole: Contains sulfur instead of oxygen in the ring.

    Benzoxazole: Contains a fused benzene ring, adding aromatic stability

Uniqueness

The presence of the bromomethyl and trifluoromethyl groups in oxazole, 4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]- makes it unique compared to other oxazole derivatives. These groups enhance its reactivity and potential for forming diverse chemical products, as well as its ability to interact with biological targets in unique ways .

Properties

CAS No.

832076-90-1

Molecular Formula

C12H9BrF3NO

Molecular Weight

320.10 g/mol

IUPAC Name

4-(bromomethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole

InChI

InChI=1S/C12H9BrF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3

InChI Key

HYHZWSZSUPIHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CBr

Origin of Product

United States

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